

Application Notes and Protocols for Assessing SH514 Efficacy In Vivo

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Compound of Interest

Compound Name: SH514

Cat. No.: B15613613

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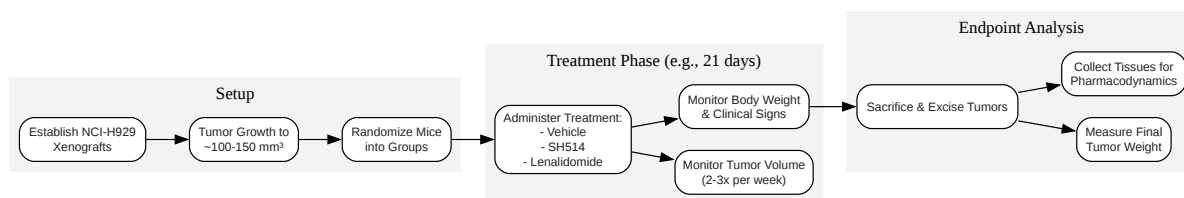
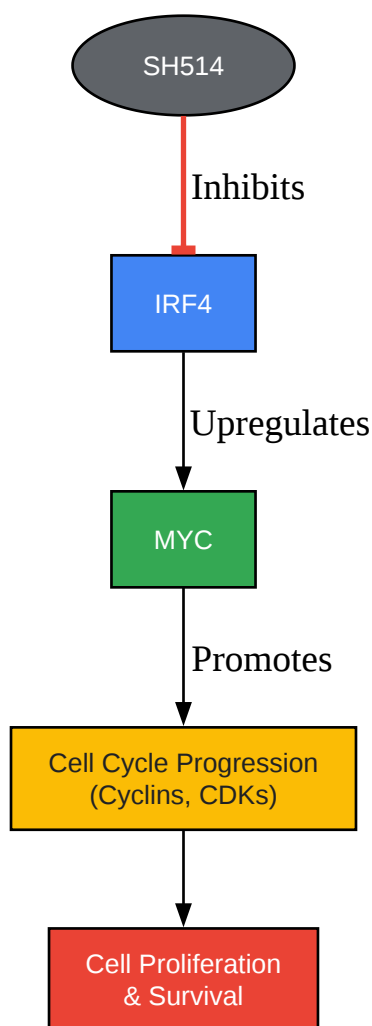
For Researchers, Scientists, and Drug Development Professionals

Introduction

SH514 is a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor implicated in the survival and proliferation of multiple myeloma (MM) cells. [1] Preclinical studies have demonstrated that **SH514** effectively inhibits the proliferation of MM tumors in vivo, exhibiting greater antitumor efficacy than the clinically used drug, lenalidomide, with no significant toxicity observed.[1] These application notes provide detailed protocols for assessing the in vivo efficacy of **SH514** in a subcutaneous xenograft model of multiple myeloma.

Mechanism of Action: **SH514** binds to the DNA-binding domain of IRF4.[1] This inhibition leads to the suppression of critical downstream target genes, including MYC, and cell cycle-related proteins, ultimately inducing cell cycle arrest and apoptosis in MM cells with high IRF4 expression.[1]

Signaling Pathway of IRF4 in Multiple Myeloma



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References

- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
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